molecular formula C17H17N3O2 B11585157 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine

Cat. No.: B11585157
M. Wt: 295.34 g/mol
InChI Key: GVFZFYYJYYSAPQ-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an oxadiazole moiety, an ethyl group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized through electrophilic aromatic substitution reactions

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the substituted pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-ethyl-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O2/c1-4-15-19-16(20-22-15)13-9-10-14(18-17(13)21-3)12-7-5-11(2)6-8-12/h5-10H,4H2,1-3H3

InChI Key

GVFZFYYJYYSAPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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